molecular formula C20H15N3O5 B2552531 2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 326013-03-0

2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B2552531
CAS No.: 326013-03-0
M. Wt: 377.356
InChI Key: NQOJGSFBFYUQMU-UHFFFAOYSA-N
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Description

2’-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves the reaction of 4-nitrophenylhydrazine with a biphenyl carboxylic acid derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, often under reflux conditions to ensure complete reaction. The process may involve the use of a catalyst or an acid to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2’-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Solvents: Ethanol, methanol, tetrahydrofuran.

    Catalysts: Palladium on carbon, acids like hydrochloric acid or sulfuric acid.

Major Products Formed

    Amines: From the reduction of the nitro group.

    Schiff Bases: From condensation reactions with aldehydes or ketones.

Scientific Research Applications

2’-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2’-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1’-biphenyl]-2-carboxylic acid exerts its effects involves several pathways:

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

2’-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions or redox properties .

Properties

IUPAC Name

2-[2-[(4-nitroanilino)carbamoyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5/c24-19(22-21-13-9-11-14(12-10-13)23(27)28)17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(25)26/h1-12,21H,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOJGSFBFYUQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NNC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331215
Record name 2-[2-[(4-nitroanilino)carbamoyl]phenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

326013-03-0
Record name 2-[2-[(4-nitroanilino)carbamoyl]phenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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